molecular formula C18H35NO B1674564 Laurocapram CAS No. 59227-89-3

Laurocapram

Cat. No.: B1674564
CAS No.: 59227-89-3
M. Wt: 281.5 g/mol
InChI Key: AXTGDCSMTYGJND-UHFFFAOYSA-N
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Description

This compound facilitates the delivery of drugs or other molecules through the skin, thereby improving their absorption into the bloodstream . Laurocapram is widely studied and utilized in various fields, including pharmaceuticals, cosmetics, and topical formulations.

Mechanism of Action

Target of Action

Laurocapram, also known as Azone®, primarily targets the stratum corneum , the outermost layer of the skin . The stratum corneum acts as a barrier to prevent the entry of foreign substances into the body .

Mode of Action

This compound acts as a penetration enhancer by disrupting the stratum corneum . It temporarily loosens the stratum corneum’s lipid structure, thereby increasing its permeability . This disruption is achieved by fluidizing the lipids in the stratum corneum .

Biochemical Pathways

This compound affects the lipid-rich route in the skin barrier . It interacts with structured lipids in the intercellular channels of the stratum corneum and releases them . This enhances the penetration of hydrophilic drugs through these channels .

Pharmacokinetics

It is known that this compound increases the skin’s water content, which may influence its absorption and distribution .

Result of Action

The primary molecular effect of this compound’s action is the increased permeability of the stratum corneum . This allows for enhanced penetration of drugs through the skin . On a cellular level, this compound causes looseness and cell separation in the stratum corneum, likely due to the extensive extraction of the intercellular lipids .

Action Environment

Environmental factors can influence the action of this compound. For instance, the vehicle in which this compound is applied to the skin can affect its efficacy as a penetration enhancer . Additionally, the hydration level of the skin can impact the effectiveness of this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Laurocapram is synthesized through a multi-step process involving the reaction of caprolactam with 1-bromododecane. The synthesis typically involves the following steps :

    Preparation of Raw Materials: Sodium hydroxide or potassium hydroxide is used to prepare an alkaline solution.

    Dissolution: Caprolactam is dissolved in a suitable solvent to form a caprolactam solution.

    Reaction: The caprolactam solution is added to a reaction vessel containing the alkaline solution. Bromododecane is then slowly added to the mixture with continuous stirring.

    Separation: After the reaction is complete, water is added to the reaction mixture, and the resulting mixture is stirred and then separated. The oil phase is subjected to reduced pressure dehydration to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Laurocapram undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Comparison with Similar Compounds

Laurocapram is often compared with other chemical penetration enhancers such as:

    Oleic Acid: Similar to this compound, oleic acid disrupts the lipid bilayer structure of the stratum corneum, enhancing permeability.

    Dimethyl Sulfoxide (DMSO): DMSO increases drug solubility in the stratum corneum and extracts lipids, making the skin more permeable.

    Ethanol: Ethanol acts as a solvent, improving drug partitioning into the stratum corneum.

Uniqueness of this compound: this compound’s unique ability to enhance skin permeability without causing significant irritation makes it a valuable compound in transdermal drug delivery and cosmetic formulations. Its effectiveness in various formulations and its relatively low irritation potential set it apart from other penetration enhancers .

Properties

IUPAC Name

1-dodecylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTGDCSMTYGJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042086
Record name Laurocapram
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Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

160 °C at 50 mm Hg
Record name LAUROCAPRAM
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Solubility

Freely soluble in most solvents
Record name LAUROCAPRAM
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Density

0.91 g/cu cm
Record name LAUROCAPRAM
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Mechanism of Action

Absorption enhancers are substances used for temporarily increasing a membrane's permeability (e.g., the skin and mucosa), either by interacting with its components (lipids or proteins) or by increasing the membrane/vehicle partition coefficient. ... The enhancing effect of Laurocapram (Azone) is attributed to different mechanisms, such as insertion of its dodecyl group into the intercellular lipidic bilayer, increase of the motion of the alkylic chains of lipids, and fluidization of the hydrophobic regions of the lamellate structure. ...
Record name LAUROCAPRAM
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Color/Form

Clear, colorless liquid

CAS No.

59227-89-3
Record name Laurocapram
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Record name Laurocapram
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Melting Point

-7 °C
Record name LAUROCAPRAM
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Following example 10, 15.3 g of 50% sodium hydride-mineral oil dispersion (7.65 g NaH, 0.319 M), 30 g (0.266 M) of azacycloheptan-2-one and 66.1 g (0.265 M) of 1-bromododecane on 20 hr. reflux gave 60 g (80%) of colorless product; b.p. 175°-180°/0.3 mm.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
66.1 g
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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